4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
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Overview
Description
4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its attachment to the pyridine ring. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine can undergo various types of chemical reactions including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 2-(1-Methylpyrazol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Uniqueness
4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is unique due to its specific combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12N4 |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-methyl-5-(1-methylpyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H12N4/c1-7-3-10(11)12-5-9(7)8-4-13-14(2)6-8/h3-6H,1-2H3,(H2,11,12) |
InChI Key |
WYENMRBNHJFQNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2=CN(N=C2)C)N |
Origin of Product |
United States |
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